Methyl (heptylthio)acetate
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Overview
Description
Methyl (heptylthio)acetate is an organic compound with the chemical formula C10H20O2S It belongs to the class of esters and is characterized by a heptylthio group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (heptylthio)acetate can be synthesized through the esterification of heptylthiol with methyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (heptylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the heptylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl (heptylthio)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Mechanism of Action
The mechanism of action of methyl (heptylthio)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a similar structure but without the heptylthio group.
Ethyl acetate: Another ester with similar properties but different alkyl groups.
Methyl butyrate: An ester with a different carboxylate group.
Uniqueness
Methyl (heptylthio)acetate is unique due to the presence of the heptylthio group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity or fragrance characteristics are desired .
Properties
IUPAC Name |
methyl 2-heptylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPKHJAVGQDPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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